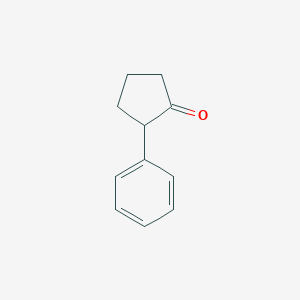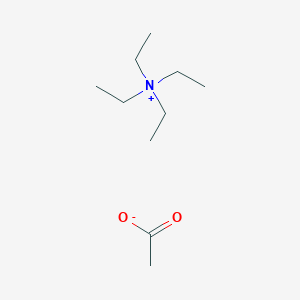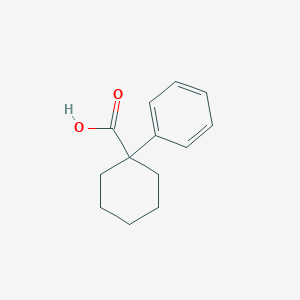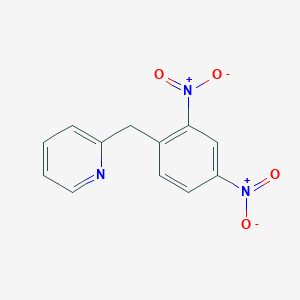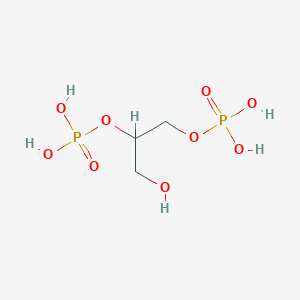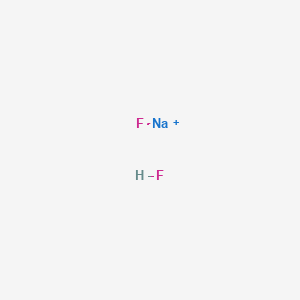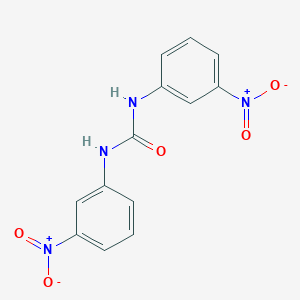
1,3-Bis(3-nitrophenyl)urea
Overview
Description
1,3-Bis(3-nitrophenyl)urea is an organic compound with the molecular formula C13H10N4O5. It is a symmetrical urea derivative where two 3-nitrophenyl groups are attached to the nitrogen atoms of the urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with phosgene or its safer alternative, triphosgene. The reaction typically proceeds as follows:
-
Reaction with Phosgene
Reactants: 3-nitroaniline and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: Phosgene is added dropwise to a solution of 3-nitroaniline in dichloromethane, followed by stirring at room temperature until the reaction is complete. The product is then isolated by filtration and recrystallization.
-
Reaction with Triphosgene
Reactants: 3-nitroaniline and triphosgene.
Conditions: Similar to the phosgene method, the reaction is conducted in an inert solvent like dichloromethane.
Procedure: Triphosgene is added to a solution of 3-nitroaniline, and the mixture is stirred at room temperature. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its safer handling compared to phosgene. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,3-Bis(3-nitrophenyl)urea undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Conditions: The reaction is typically carried out in an inert solvent like ethanol or methanol.
Products: The reduction of the nitro groups results in the formation of 1,3-Bis(3-aminophenyl)urea.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Products: Substitution of the nitro groups leads to the formation of various substituted urea derivatives.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: The reaction is carried out in an acidic medium.
Products: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
1,3-Bis(3-nitrophenyl)urea has several scientific research applications:
-
Medicinal Chemistry
Antibacterial Activity: The compound and its metal complexes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Antifungal Activity: It has also demonstrated antifungal properties, making it a potential candidate for developing new antimicrobial agents.
-
Materials Science
Polymer Additives: It is used as an additive in polymers to enhance their thermal stability and mechanical properties.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).
-
Analytical Chemistry
Complexation Studies: this compound is used in complexation studies with various metal ions to understand their coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-nitrophenyl)urea involves its interaction with biological targets through hydrogen bonding and π-π interactions. The nitro groups play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. In antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
1,3-Bis(3-nitrophenyl)urea can be compared with other similar compounds such as:
-
1,3-Bis(4-nitrophenyl)urea
Similarity: Both compounds have nitrophenyl groups attached to the urea moiety.
Difference: The position of the nitro group on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity.
-
1,3-Bis(2-nitrophenyl)urea
Similarity: Similar structural framework with nitrophenyl groups.
Difference: The ortho position of the nitro group affects the compound’s steric and electronic properties, influencing its reactivity.
-
1,3-Bis(3-aminophenyl)urea
Similarity: Both compounds have phenyl groups attached to the urea moiety.
Difference: The presence of amino groups instead of nitro groups significantly alters the compound’s chemical behavior and applications.
This compound stands out due to its unique combination of nitro groups and urea functionality, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-bis(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGCNSZBVIPYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285404 | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234-21-5 | |
| Record name | NSC41677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


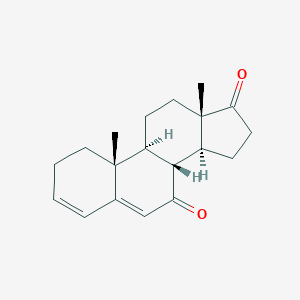
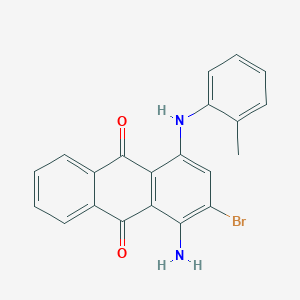
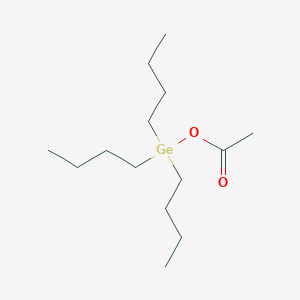
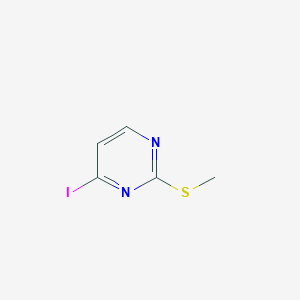
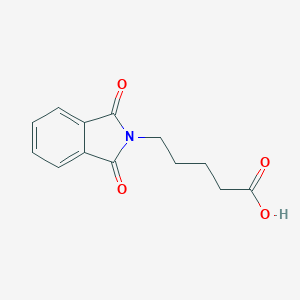
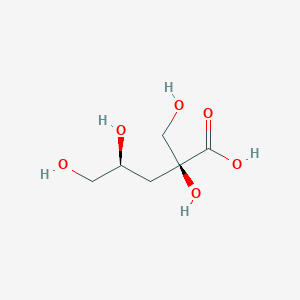
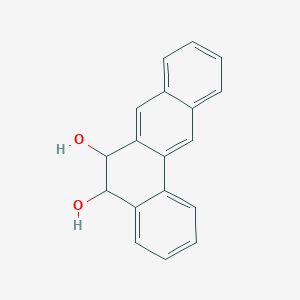
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
